molecular formula C13H14O B11905875 5-(Propan-2-yl)naphthalen-1-ol CAS No. 61982-96-5

5-(Propan-2-yl)naphthalen-1-ol

Cat. No.: B11905875
CAS No.: 61982-96-5
M. Wt: 186.25 g/mol
InChI Key: OXVNCTNCWYEWMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)naphthalen-1-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the desired position .

Another method involves the bioconversion of substituted naphthalenes using dioxygenase enzymes and prenyltransferases. This approach allows for the production of prenyl naphthalen-ols with high specificity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the Friedel-Crafts alkylation method. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for halogenation, acetic anhydride (Ac2O) for esterification.

Major Products Formed

    Oxidation: Formation of 5-(Propan-2-yl)naphthalen-1-one.

    Reduction: Formation of 5-(Propan-2-yl)naphthalene.

    Substitution: Formation of 5-(Propan-2-yl)naphthalen-1-yl chloride or 5-(Propan-2-yl)naphthalen-1-yl acetate.

Scientific Research Applications

5-(Propan-2-yl)naphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propan-2-yl)naphthalen-1-ol is unique due to its specific combination of a hydroxyl group and an isopropyl group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61982-96-5

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

5-propan-2-ylnaphthalen-1-ol

InChI

InChI=1S/C13H14O/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)14/h3-9,14H,1-2H3

InChI Key

OXVNCTNCWYEWMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC=C2O

Origin of Product

United States

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